molecular formula C20H21NO5 B11239819 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B11239819
M. Wt: 355.4 g/mol
InChI Key: KLQJSGPHIARFNU-UHFFFAOYSA-N
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Description

N-[(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound characterized by its unique benzodioxepine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps, starting from the preparation of the benzodioxepine core. The key steps include:

    Formation of the Benzodioxepine Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of functional groups at specific positions on the benzodioxepine ring.

    Coupling Reactions: The final step involves coupling the functionalized benzodioxepine with the carboxamide moiety under controlled conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to ensure consistent product quality.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodioxepine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxepine derivatives.

Scientific Research Applications

N-[(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide exerts its effects involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, modulating cellular responses.

    Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide
  • N-[(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-N’-ethyl-3-(1H-imidazol-1-yl)-4-methyl-1-piperidinecarboximidamide

Uniqueness

N-[(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its specific benzodioxepine structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C20H21NO5/c22-20(15-4-6-17-19(12-15)26-10-2-8-24-17)21-13-14-3-5-16-18(11-14)25-9-1-7-23-16/h3-6,11-12H,1-2,7-10,13H2,(H,21,22)

InChI Key

KLQJSGPHIARFNU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)OCCCO4)OC1

Origin of Product

United States

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